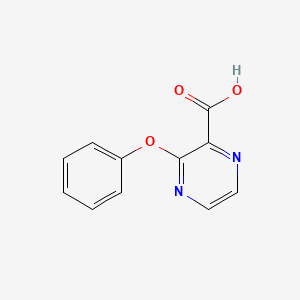

3-Phenoxypyrazine-2-carboxylic acid

Overview

Description

3-Phenoxypyrazine-2-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research It is characterized by a pyrazine ring substituted with a phenoxy group at the 3-position and a carboxylic acid group at the 2-position

Mechanism of Action

Target of Action

The primary target of 3-Phenoxypyrazine-2-carboxylic acid is TGR5 , also known as G protein-coupled BA receptor 1 (GPBAR1) . TGR5 is a G-protein-coupled receptor (GPCR) that was first identified as a bile acid receptor . It is widely expressed in many tissues, including the gall bladder, liver, intestine, pancreas, and spleen .

Mode of Action

This compound acts as an agonist to TGR5 . This means it binds to the receptor and activates it, leading to a series of intracellular events . The activation of TGR5 can increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .

Biochemical Pathways

The activation of TGR5 by this compound has several downstream effects. It has been reported to induce the secretion of glucagon-like peptide-1 (GLP-1) , leading to improved glucose metabolism and energy homeostasis . Additionally, the TGR5 signaling pathway stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle .

Result of Action

The activation of TGR5 by this compound leads to several molecular and cellular effects. For instance, it can significantly reduce blood glucose levels and stimulate GLP-1 secretion . These effects make TGR5 a promising target for the treatment of metabolic disorders, such as non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Biochemical Analysis

Biochemical Properties

3-Phenoxypyrazine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as a potential agonist for Takeda G-protein-coupled receptor 5 (TGR5). TGR5 is a bile acid receptor that is widely expressed in tissues such as the gall bladder, liver, intestine, pancreas, and spleen . Activation of TGR5 by this compound can induce glucagon-like peptide-1 (GLP-1) secretion, which improves glucose metabolism and energy homeostasis . Additionally, TGR5 activation increases cyclic adenosine monophosphate (cAMP) levels, stimulating energy expenditure and oxygen consumption in brown adipose tissue and muscle . The interactions between this compound and TGR5 highlight its potential therapeutic applications for metabolic disorders such as non-alcoholic steatohepatitis, type 2 diabetes mellitus, and obesity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of TGR5 by this compound leads to the secretion of GLP-1 in NCI-H716 cells and C57 BL/6 mice . This secretion enhances glucose metabolism and energy homeostasis, demonstrating the compound’s impact on cellular processes . Furthermore, the increase in cAMP levels due to TGR5 activation by this compound stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with TGR5, a G-protein-coupled receptor. Upon binding to TGR5, this compound activates the receptor, leading to an increase in cAMP levels . This activation triggers a signaling cascade that results in the secretion of GLP-1, which in turn improves glucose metabolism and energy homeostasis . Additionally, the activation of TGR5 by this compound stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle . These molecular interactions underscore the compound’s potential as a therapeutic agent for metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can significantly reduce blood glucose levels in C57 BL/6 mice over time . Additionally, the compound’s ability to stimulate GLP-1 secretion in NCI-H716 cells and C57 BL/6 mice suggests that its effects are sustained over a prolonged period . These findings highlight the importance of understanding the temporal dynamics of this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound can lead to more pronounced effects on glucose metabolism and energy homeostasis . For instance, compound 18k, a derivative of this compound, significantly reduced blood glucose levels in C57 BL/6 mice at higher doses . It is essential to consider potential toxic or adverse effects at high doses. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s activation of TGR5 leads to an increase in cAMP levels, which plays a crucial role in metabolic processes . Additionally, the secretion of GLP-1 induced by this compound enhances glucose metabolism and energy homeostasis . These interactions highlight the compound’s involvement in metabolic pathways and its potential therapeutic applications for metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. Studies have shown that this compound can stimulate GLP-1 secretion in NCI-H716 cells and C57 BL/6 mice, indicating its effective transport and distribution within these cells . Understanding the transport and distribution mechanisms of this compound is crucial for its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s interaction with TGR5, a G-protein-coupled receptor, suggests that it may be localized to specific cellular compartments where TGR5 is expressed . Additionally, the activation of TGR5 by this compound leads to an increase in cAMP levels, which influences various cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxypyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with phenol derivatives under specific conditions. One common method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of phenol reacts with a halogenated pyrazine in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as toluene or ethanol and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-Phenoxypyrazine-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

3-Phenoxypyrazine-2-carboxamide: This compound is structurally similar but has an amide group instead of a carboxylic acid group.

3-Phenylpyrazine-2-carboxylic acid: Similar structure with a phenyl group instead of a phenoxy group.

Uniqueness

3-Phenoxypyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a TGR5 agonist sets it apart from other similar compounds, making it a valuable molecule for research in metabolic disorders and related fields .

Properties

IUPAC Name |

3-phenoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15)9-10(13-7-6-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNVBOIOSGJNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

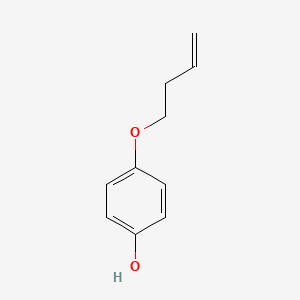

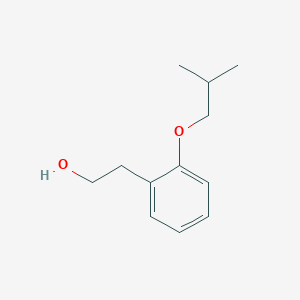

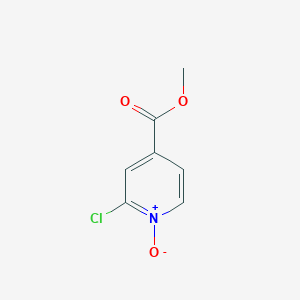

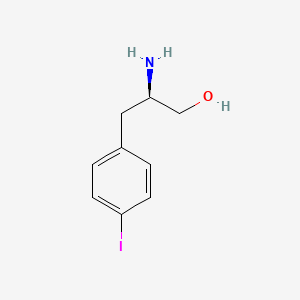

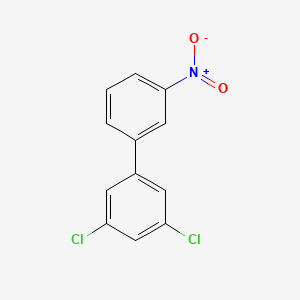

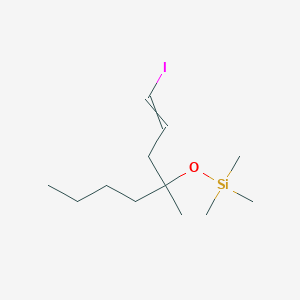

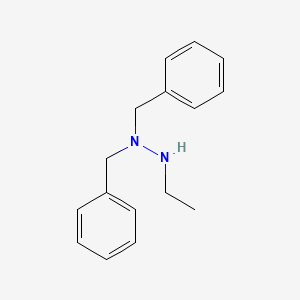

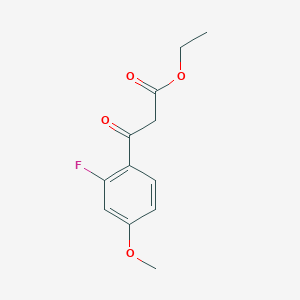

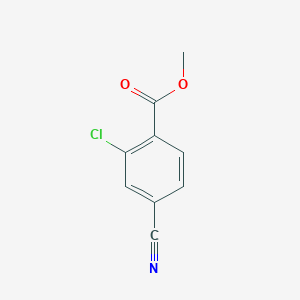

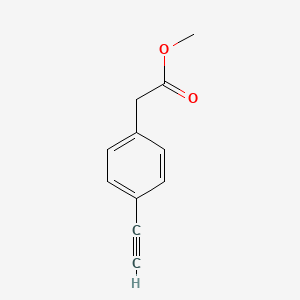

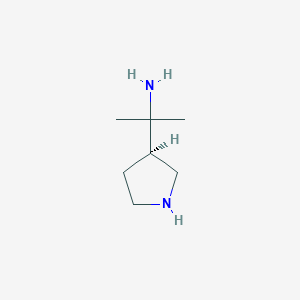

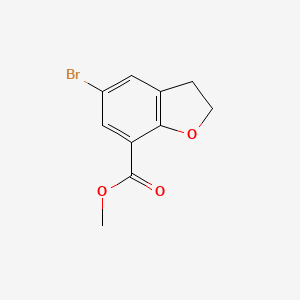

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.